N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentylmethyl group substituted with a 2-hydroxyethoxy moiety and a 5-methylisoxazole ring.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-10-8-11(17-22-10)16-13(20)12(19)15-9-14(21-7-6-18)4-2-3-5-14/h8,18H,2-7,9H2,1H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCPIKOTCFNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H20N4O4
- Molecular Weight : 320.35 g/mol
- IUPAC Name : this compound
Structural Features
- The presence of a cyclopentyl group and a hydroxylated ethoxy moiety suggests potential interactions with biological membranes and proteins.
- The isoxazole ring may contribute to the compound's ability to modulate specific biological pathways.
Research indicates that this compound exhibits several biological activities, primarily through the modulation of signaling pathways:
- Anti-fibrotic Activity :
-
Inhibition of Cell Proliferation :
- Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as a potential anti-cancer agent.
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Modulation of Immune Responses :
- There is evidence that this compound can influence immune cell functions, possibly enhancing or suppressing immune responses depending on the context.
Case Study 1: Anti-fibrotic Effects
A study conducted on liver fibrosis models demonstrated that treatment with this compound significantly reduced collagen deposition and improved liver function markers. The mechanism was linked to the inhibition of TGF-beta-induced fibroblast activation.
Case Study 2: Cancer Cell Line Proliferation
In vitro studies using human breast cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
Case Study 3: Immune Modulation
Research involving murine models showed that administration of this compound resulted in altered cytokine profiles, suggesting its potential as an immunomodulatory agent.
Biological Activity Overview Table
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings :
Structural Features :
- The target compound’s cyclopentylmethyl group contrasts with thiazole (Compound 15) or piperazine (Compound 9) moieties in other oxalamides. The 2-hydroxyethoxy substituent may enhance solubility compared to hydrophobic groups like 4-chlorophenyl .
- The 5-methylisoxazole ring is less metabolically labile than the pyridinylethyl group in S336, which undergoes rapid hepatic metabolism without amide cleavage .
Biological Activity: Compound 15 and related thiazole-containing oxalamides exhibit potent HIV entry inhibition (IC50 <1 µM), likely due to interactions with viral glycoproteins . S336’s umami agonist activity (EC50: 0.3 µM) highlights oxalamides’ versatility, though the target compound’s lack of aromatic flavor-enhancing groups (e.g., dimethoxybenzyl) suggests divergent applications .
Metabolic Stability :
- Hydroxyethoxy and cyclopentyl groups in the target compound may reduce ester hydrolysis susceptibility compared to N-(heptan-4-yl)benzamide derivatives , which undergo rapid ester cleavage .
- Unlike S336, which avoids amide hydrolysis, the target compound’s stability remains unconfirmed but is hypothesized to be high due to steric shielding of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
